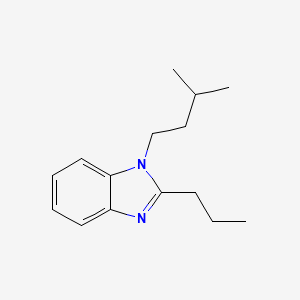![molecular formula C18H20N2O2 B6023560 N-[5-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B6023560.png)
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine analogs. This compound has been found to have various biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.
Mechanism of Action
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide exerts its biological activities by binding to and activating the adenosine A3 receptor, which is found on various immune cells and cancer cells. Activation of this receptor leads to the activation of various signaling pathways, including the cAMP/PKA pathway, the PI3K/Akt pathway, and the MAPK pathway. These pathways ultimately lead to the various biological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key regulator of inflammation. Additionally, this compound has been found to enhance the activity of regulatory T cells and suppress the activity of effector T cells, leading to immunomodulatory effects. This compound has also been found to induce apoptosis and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, it has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, it has been found to have low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-[5-(isobutyrylamino)-2-methylphenyl]benzamide. One area of research could be the development of more potent and selective adenosine A3 receptor agonists. Additionally, research could focus on the development of more effective delivery methods for this compound, such as the use of nanoparticles or liposomes. Another area of research could be the investigation of the potential use of this compound in combination with other anti-inflammatory, immunomodulatory, or anti-cancer drugs. Finally, research could focus on the investigation of the potential use of this compound in various disease models, such as inflammatory bowel disease, rheumatoid arthritis, or cancer.
Synthesis Methods
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide can be synthesized through a multistep process that involves the reaction of 2-amino-5-methylphenol with isobutyryl chloride to form N-(2-methyl-5-hydroxyphenyl)isobutyramide. This compound is then reacted with 4-nitrobenzoyl chloride to form this compound.
Scientific Research Applications
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide has been extensively studied for its various biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has immunomodulatory effects by enhancing the activity of regulatory T cells and suppressing the activity of effector T cells. Additionally, this compound has been found to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
properties
IUPAC Name |
N-[2-methyl-5-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)17(21)19-15-10-9-13(3)16(11-15)20-18(22)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCIXXGRNSDXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-{[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6023489.png)
![methyl 1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6023495.png)
![methyl 4-(5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6023498.png)
![4-{[(3-hydroxyphenyl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6023502.png)

![3-(1H-pyrazol-1-yl)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]propanamide](/img/structure/B6023508.png)
![N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6023514.png)
![ethyl 1-(3-{[4-(benzyloxy)phenyl]amino}-3-oxopropyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B6023520.png)
![4-{[3-hydroxy-2-oxo-1-(3-phenylpropyl)-3-piperidinyl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B6023528.png)
![1-(3-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B6023548.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6023549.png)
![6-[3-(3-pyridinylmethoxy)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6023558.png)
![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6023566.png)
